molecular formula C23H26N2O3 B5357546 4-[(4-benzylpiperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one

4-[(4-benzylpiperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one

Cat. No.: B5357546
M. Wt: 378.5 g/mol
InChI Key: KFVGOFZJSGSPKU-UHFFFAOYSA-N
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Description

4-[(4-Benzylpiperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The inclusion of a piperazine moiety in the structure often enhances the bioactivity of the compound, making it a subject of interest in medicinal chemistry.

Properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-6-ethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-2-27-20-8-9-22-21(15-20)19(14-23(26)28-22)17-25-12-10-24(11-13-25)16-18-6-4-3-5-7-18/h3-9,14-15H,2,10-13,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVGOFZJSGSPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(4-benzylpiperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure the purity and yield of the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

4-[(4-Benzylpiperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(4-benzylpiperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as oxidoreductases, by forming stable enzyme-inhibitor complexes through hydrophobic interactions . These interactions disrupt the normal function of the enzyme, leading to the observed biological effects.

Comparison with Similar Compounds

4-[(4-Benzylpiperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one can be compared with other chromen-2-one derivatives that also contain a piperazine moiety. Similar compounds include:

These compounds share structural similarities but may exhibit different biological activities and properties due to variations in their substituents and overall molecular structure. The uniqueness of this compound lies in its specific combination of the chromen-2-one core with the benzylpiperazine moiety, which contributes to its distinct bioactivity profile.

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